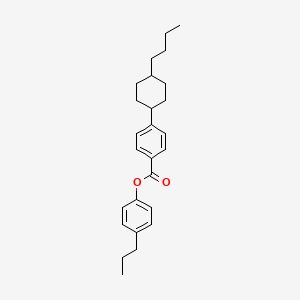

4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate

Descripción general

Descripción

4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate is an organic compound with the molecular formula C26H34O2 It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a cyclohexyl ring and a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate typically involves the esterification of 4-propylphenol with 4-(trans-4-butylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: Room temperature to 40°C

Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form quinones under strong oxidizing conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Liquid Crystal Technology

The primary application of 4-propylphenyl 4-(trans-4-butylcyclohexyl)benzoate lies in the field of liquid crystal displays (LCDs) . It is utilized as a component in liquid crystal formulations due to its favorable thermal and optical properties. These properties enable the compound to maintain stability and performance across a range of temperatures, making it suitable for use in consumer electronics such as:

- Televisions

- Computer Monitors

- Mobile Devices

Thermal Properties

The compound exhibits unique thermal characteristics that can be leveraged in temperature-sensitive materials. Its phase transition behaviors are essential for applications requiring precise thermal management, such as:

- Thermal switches

- Smart windows

Interaction Studies

Research involving the interactions of this compound with various solvents and matrices is critical for optimizing its performance in practical applications. Understanding these interactions can influence the stability and efficacy of liquid crystal formulations used in devices.

Pharmacokinetic Studies

Preliminary pharmacokinetic studies have suggested potential metabolic pathways for this compound, indicating its safety profile for consumer product applications. Investigations into its interactions with cytochrome P450 enzymes may reveal insights into its biological effects and potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include:

Signal Transduction: Modulation of cell signaling pathways by interacting with membrane receptors.

Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Propylphenyl 4-(trans-4-pentylcyclohexyl)benzoate

- 4-Propylphenyl 4-(trans-4-hexylcyclohexyl)benzoate

- 4-Propylphenyl 4-(trans-4-heptylcyclohexyl)benzoate

Uniqueness

4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate is unique due to its specific alkyl chain length and the trans-configuration of the cyclohexyl ring. This configuration imparts distinct physical and chemical properties, such as melting point, solubility, and mesogenic behavior, making it suitable for specialized applications in materials science and pharmaceuticals.

Actividad Biológica

4-Propylphenyl 4-(trans-4-butylcyclohexyl)benzoate (CAS No. 96155-68-9) is a compound that has garnered attention in various fields of research, particularly in the study of its biological activity. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 342.51 g/mol. The compound features a propyl group and a butylcyclohexyl moiety, which contribute to its unique physical and chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include:

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

- Enzyme Interaction : It is hypothesized that the compound could inhibit or activate specific enzymes involved in metabolic processes, although detailed studies are required to elucidate these interactions.

Toxicological Profile

Initial assessments indicate that the compound exhibits low toxicity in various biological assays. For instance, in vitro studies have shown no significant cytotoxic effects at moderate concentrations. However, comprehensive toxicological evaluations are necessary to confirm these findings.

Case Studies and Research Findings

- Cell Culture Studies : In a controlled laboratory setting, cell lines treated with varying concentrations of this compound demonstrated altered proliferation rates, suggesting potential applications in cancer research.

- Animal Model Experiments : In vivo studies involving rodent models indicated that administration of the compound could lead to changes in metabolic markers, hinting at its role in metabolic regulation.

- Comparative Analysis : Comparative studies with structurally similar compounds have shown that while some analogs exhibit pronounced biological activity, this compound displays unique properties that warrant further investigation.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(4-propylphenyl) 4-(4-butylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O2/c1-3-5-7-21-8-12-22(13-9-21)23-14-16-24(17-15-23)26(27)28-25-18-10-20(6-4-2)11-19-25/h10-11,14-19,21-22H,3-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVNCRWWXQQQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633039 | |

| Record name | 4-Propylphenyl 4-(4-butylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96155-68-9 | |

| Record name | 4-Propylphenyl 4-(4-butylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.